4-phenoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide
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Overview
Description
4-phenoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide is a synthetic organic compound with the molecular formula C24H26N2O4S . It is known for its complex structure, which includes phenoxy, sulfamoyl, and butanamide functional groups. This compound is utilized in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-phenoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4-phenoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide can be compared with other similar compounds, such as:
- 2-phenoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)butanamide
- 4-phenoxy-N-[4-(2-phenylethylsulfamoyl)phenyl]butanamide
These compounds share similar structural features but may differ in their specific functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of phenoxy, sulfamoyl, and butanamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N2O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-phenoxy-N-[4-(2-phenylethylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C24H26N2O4S/c27-24(12-7-19-30-22-10-5-2-6-11-22)26-21-13-15-23(16-14-21)31(28,29)25-18-17-20-8-3-1-4-9-20/h1-6,8-11,13-16,25H,7,12,17-19H2,(H,26,27) |
InChI Key |
NZGWDIBLZMBNGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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